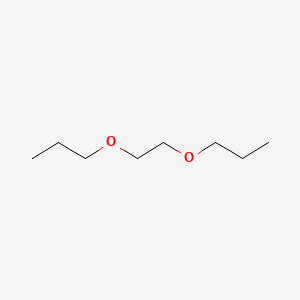
1,2-Dipropoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipropoxyethane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by its two propoxy groups attached to an ethane backbone, making it a member of the ether family.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dipropoxyethane can be synthesized through the reaction of propanol with ethylene oxide in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor where propanol and ethylene oxide are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is distilled to separate it from any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
1,2-Dipropoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Propanal or propanoic acid.
Reduction: Propanol.
Substitution: Propanol and ethylene glycol derivatives.
科学研究应用
1,2-Dipropoxyethane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dipropoxyethane involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
1,2-Dimethoxyethane: Another ether with two methoxy groups instead of propoxy groups.
1,2-Diethoxyethane: Similar structure but with ethoxy groups.
1,2-Dibutoxyethane: Contains butoxy groups.
Uniqueness
1,2-Dipropoxyethane is unique due to its specific propoxy groups, which confer distinct physical and chemical properties compared to its analogs. These properties make it suitable for specific applications where other ethers may not be as effective.
属性
CAS 编号 |
18854-56-3 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
1-(2-propoxyethoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-3-5-9-7-8-10-6-4-2/h3-8H2,1-2H3 |
InChI 键 |
HQSLKNLISLWZQH-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCOCCC |
相关CAS编号 |
60314-50-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
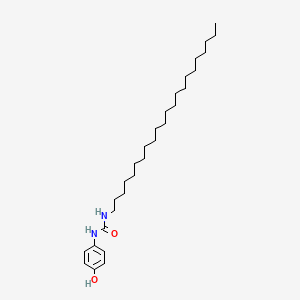
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
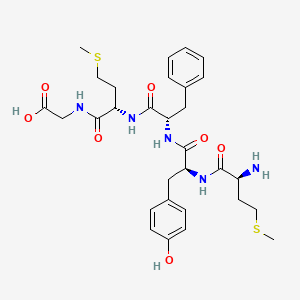
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
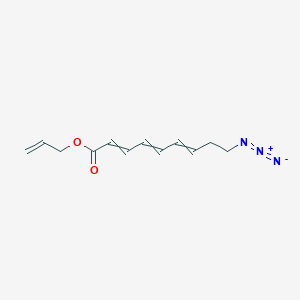

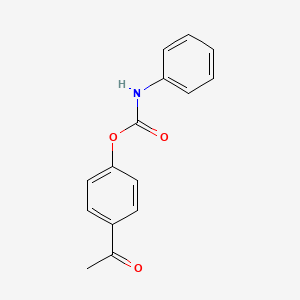
![Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate](/img/structure/B14174544.png)
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
